molecular formula C9H6F3NO4S B2633721 methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate CAS No. 946605-34-1

methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B2633721
CAS No.: 946605-34-1
M. Wt: 281.21
InChI Key: ZNJJBYNPENUHBC-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C9H6F3NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of Functional Groups: The formyl and trifluoroacetamido groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoroacetamido group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of both formyl and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. The trifluoroacetamido group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Biological Activity

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoroacetamido substitution, which enhances its chemical stability and solubility, making it an interesting candidate for various biological applications.

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N\O3_{3}S
  • Molecular Weight : Approximately 253.20 g/mol
  • Structure : The compound consists of a thiophene ring with a formyl group at the 5-position and a trifluoroacetamido group at the 3-position, contributing to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve the modulation of enzyme activity, which is critical for bacterial growth and survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Investigations have suggested that it may induce apoptosis in cancer cells through specific molecular interactions. The trifluoroacetamido group appears to play a significant role in enhancing the compound's ability to interact with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested at varying concentrations, revealing an IC50_{50} value indicative of its potency.
  • Apoptosis Induction in Cancer Cells :
    • In vitro experiments on human cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Feature
This compoundYesYesTrifluoroacetamido group enhances stability
Thiophene-2-carboxylic acidModerateNoLacks trifluoroacetamido group
5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acidYesModerateDifferent functional group affecting reactivity

Properties

IUPAC Name

methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJJBYNPENUHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.6M n-BuLi solution in hexane (12 mL) was added dropwise to a solution of diisopropylamine (2.9 mL) in THF (30 mL) at −78° C. The reaction mixture was stirred at 0° C. for 10 min and then cooled to −78° C., and a solution of 3-(2,2,2-trifluoroacetylamino)thiophene-2-carboxylic acid methyl ester (1.5 g) in THF (15 mL) was added. The reaction mixture was stirred at −78° C. for 30 min and then 1-formylpiperidine (4 g) was added, and the mixture was again stirred at this temperature for 1.5 h. Subsequently, saturated ammonium chloride solution was added and the reaction mixture was allowed to reach room temperature. The aqueous phase was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and the solvent was removed in vacuo. The product with the molecular weight of 281.0 (C9H6F3NO4S) was obtained in this way; MS (ESI): 282 (M+H+).
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2.9 mL
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12 mL
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30 mL
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1.5 g
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15 mL
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4 g
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